2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid
Description
2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid (CAS: 1016823-58-7) is a branched-chain propanoic acid derivative featuring a carbamoyl urea linkage and an allyl (prop-2-en-1-yl) substituent. Its molecular formula is C₈H₁₄N₂O₃, with a molecular weight of 186.21 g/mol . The compound’s structure combines a rigid 2-methylpropanoic acid backbone with a reactive allyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-2-(prop-2-enylcarbamoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4-5-9-7(13)10-8(2,3)6(11)12/h4H,1,5H2,2-3H3,(H,11,12)(H2,9,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRQIWUYGRYSIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid typically involves the reaction of 2-methylpropanoic acid with prop-2-en-1-yl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as tertiary amines, can also be employed to accelerate the reaction. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the prop-2-en-1-yl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Carbamoyl Urea Derivatives
2-[(Ethylcarbamoyl)amino]-2-methylpropanoic Acid (CAS: 953891-89-9)
- Structure : Replaces the allyl group with an ethyl chain.
- Molecular Formula : C₇H₁₄N₂O₃; Molecular Weight : 174.2 g/mol .
- Lower molecular weight may enhance bioavailability compared to the allyl analog. Hydrogen bonding capacity remains similar (2 donors: amide NH, carboxylic OH; 3 acceptors).
2-[(Cyclobutylcarbonyl)amino]propanoic Acid (CAS: Not specified)
- Structure : Cyclobutylcarbonyl group replaces the allyl carbamoyl moiety.
- Molecular Formula: C₈H₁₃NO₃; Molecular Weight: 171.19 g/mol .
- Lacks the urea linkage, reducing hydrogen bond donor capacity (1 donor: carboxylic OH).
2-[Methyl(quinoxaline-2-carbonyl)amino]propanoic Acid (CAS: 21704-83-6)
Functional Group Modifications in Propanoic Acid Derivatives
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic Acid Dihydrobromide (CAS: 1354949-47-5)
- Structure : Piperazine ring replaces the carbamoyl urea group.
- Molecular Formula : C₉H₂₀Br₂N₂O₂; Molecular Weight : 352.09 g/mol .
- Key Differences: The basic piperazine nitrogen enables salt formation (dihydrobromide), improving aqueous solubility. Loss of urea functionality eliminates one hydrogen bond donor.
Aztreonam (CAS: 78110-38-0)
- Structure: β-lactam antibiotic with a propanoic acid backbone but complex substituents (thiazole, sulfonic acid).
- Molecular Formula : C₁₃H₁₇N₅O₈S₂; Molecular Weight : 435.43 g/mol .
- Key Differences :
- Sulfonic acid and β-lactam groups confer antibacterial activity, absent in the allyl carbamoyl analog.
- Significantly higher molecular weight and polarity limit blood-brain barrier penetration.
Biological Activity
2-Methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoic acid, a compound with significant biological potential, has garnered attention in recent research for its diverse pharmacological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a unique combination of functional groups that contribute to its biological activity. The presence of the prop-2-en-1-yl group is particularly noteworthy for its role in enzyme interactions.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with corresponding carboxylic acids or their derivatives. The synthesis pathway can be optimized to enhance yield and purity, which is critical for subsequent biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
Pharmacological Effects
Research has shown that this compound exhibits several pharmacological effects:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : It has been observed to reduce inflammatory markers in cellular models, indicating its potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Queener et al. (2022) | Evaluated the compound as a lipophilic inhibitor of dihydrofolate reductase, showing promising inhibitory effects at low concentrations. |
| MDPI Review (2022) | Highlighted the compound's potential in modulating key metabolic pathways involved in cancer progression. |
| PMC Research (2022) | Demonstrated neuroprotective effects in vitro, with significant reductions in apoptosis markers in neuronal cell lines. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
